Clinical Efficacy Benchmarking: Felbinac NNT of 3.0 vs. Ibuprofen (NNT 3.5) and Piroxicam (NNT 4.2) in Acute Pain
In a quantitative systematic review of 86 randomized controlled trials covering 10,160 patients with acute pain conditions (soft tissue trauma, strains, sprains), felbinac demonstrated a number needed to treat (NNT) of 3.0 (95% CI not explicitly reported per drug subgroup but overall acute NNT 3.9 [3.4-4.4]) [1]. This places felbinac as clinically more effective than ibuprofen (NNT = 3.5) and piroxicam (NNT = 4.2), while ketoprofen showed the lowest NNT at 2.6 [1]. In chronic pain conditions (osteoarthritis, tendinitis), the overall topical NSAID NNT was 3.1 (2.7-3.8) [1].
| Evidence Dimension | Clinical efficacy - Number Needed to Treat (NNT) for acute pain relief |
|---|---|
| Target Compound Data | Felbinac NNT = 3.0 |
| Comparator Or Baseline | Ketoprofen NNT = 2.6; Ibuprofen NNT = 3.5; Piroxicam NNT = 4.2; Placebo (overall NNT = 3.9) |
| Quantified Difference | Felbinac requires treating 3.0 patients for one to achieve ≥50% pain reduction, representing a 14% lower NNT than ibuprofen (3.5) and a 29% lower NNT than piroxicam (4.2) |
| Conditions | Acute pain conditions; systematic review of RCTs; analysis restricted to drugs with ≥3 trials; outcome approximating ≥50% pain reduction at 1 week |
Why This Matters
NNT directly informs procurement decisions by quantifying the number of patients needed to treat to achieve one successful outcome; a lower NNT indicates greater therapeutic efficiency and potential cost-effectiveness in clinical or research settings.
- [1] Moore RA, Tramèr MR, Carroll D, Wiffen PJ, McQuay HJ. Quantitative systematic review of topically applied non-steroidal anti-inflammatory drugs. BMJ. 1998 Jan 31;316(7128):333-8. doi: 10.1136/bmj.316.7128.333. View Source
